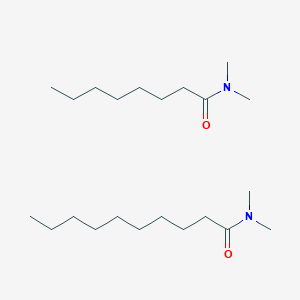

N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide

Description

N,N-Dimethyldecanamide (CAS 14433-76-2) and N,N-dimethyloctanamide (CAS 1118-92-9) are tertiary amides characterized by their alkyl chains (C10 and C8, respectively). The mixture (CAS 67359-57-3) combines these two compounds, leveraging their physicochemical properties for industrial applications such as solvents, catalyst modifiers, or additives in specialty formulations . Both components share structural similarities with widely used amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), but their longer alkyl chains confer distinct solubility, volatility, and toxicity profiles .

Properties

IUPAC Name |

N,N-dimethyldecanamide;N,N-dimethyloctanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO.C10H21NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3;1-4-5-6-7-8-9-10(12)11(2)3/h4-11H2,1-3H3;4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIWLGLAISUFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)C.CCCCCCCC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67359-57-3 | |

| Record name | Decanamide, N,N-dimethyl-, mixt. with N,N-dimethyloctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67359-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanamide, N,N-dimethyl-, mixt. with N,N-dimethyloctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyldecanamide and N,N-dimethyloctanamide typically involves the reaction of decanoic acid and octanoic acid, respectively, with dimethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

- Decanoic Acid + Dimethylamine → N,N-Dimethyldecanamide

- Octanoic Acid + Dimethylamine → N,N-Dimethyloctanamide

These reactions are typically conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this mixture involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The reaction conditions are optimized to achieve maximum efficiency, including temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding amides and carboxylic acids.

- Reduction : Reduction reactions can convert the amides back to their respective amines and alcohols.

- Substitution : The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles .

Common Reagents and Conditions

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

- Substitution : Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions .

Major Products

- Oxidation : Produces corresponding carboxylic acids and amides.

- Reduction : Yields amines and alcohols.

- Substitution : Results in the formation of substituted amides .

Scientific Research Applications

N,N-Dimethyldecanamide mixt. with N,N-dimethyloctanamide has a wide range of applications in scientific research:

- Chemistry : Used as a solvent and reagent in organic synthesis.

- Biology : Employed in the study of enzyme interactions and protein folding.

- Medicine : Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.

- Industry : Utilized in the formulation of agrochemicals, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of N,N-dimethyldecanamide mixt. with N,N-dimethyloctanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Physicochemical Properties

| Property | N,N-Dimethyldecanamide | N,N-Dimethyloctanamide | DMF (N,N-Dimethylformamide) | DMAc (N,N-Dimethylacetamide) |

|---|---|---|---|---|

| Molecular Formula | C12H25NO | C10H21NO | C3H7NO | C4H9NO |

| Molecular Weight | 215.33 g/mol | 171.28 g/mol | 73.09 g/mol | 87.12 g/mol |

| Boiling Point | 383.5 K (110.4°C)* | 301.29°C | 153°C | 165°C |

| Density | N/A | 0.865 g/cm³ | 0.944 g/cm³ | 0.937 g/cm³ |

| Vapor Pressure | N/A | 0.0555 mmHg (25°C) | 3.7 mmHg (20°C) | 0.3 mmHg (20°C) |

| Log P (Lipophilicity) | Higher (estimated) | Moderate | -1.01 | -0.32 |

*Calculated from Joback method .

- Key Observations: The mixture’s components exhibit lower volatility compared to DMF and DMAc due to longer alkyl chains, making them suitable for high-temperature processes . N,N-Dimethyldecanamide’s higher molecular weight and lipophilicity suggest enhanced solubility in non-polar matrices, contrasting with DMF’s polar aprotic nature .

Market and Regulatory Status

Biological Activity

N,N-Dimethyldecanamide (DMDA) and N,N-dimethyloctanamide (DMOA) are fatty acid dimethylamides that have garnered attention for their biological activities and applications in various fields, including agriculture, medicine, and industrial processes. This article delves into their biological activity, including toxicological data, mechanisms of action, and potential applications.

Chemical Structure

- N,N-Dimethyldecanamide (DMDA) : Contains a decanamide backbone.

- N,N-Dimethyloctanamide (DMOA) : Contains an octanamide backbone.

Both compounds are synthesized through the reaction of their respective fatty acids (decanic and octanoic) with dimethylamine under controlled conditions to ensure high yield and purity.

Synthesis Reaction

Toxicological Profile

Recent studies have assessed the acute toxicity of the mixture of DMDA and DMOA. The following table summarizes key findings:

| Parameter | Result | Category |

|---|---|---|

| Acute Oral LD50 | 1770 mg/kg | EPA Toxicity Category III |

| Acute Dermal LD50 | 2000 mg/kg (male), 400-2000 mg/kg (female) | EPA Toxicity Category II |

| Acute Inhalation LC50 | >3.55 mg/L | - |

These findings indicate that both compounds exhibit moderate toxicity levels, with specific categories assigned based on their effects .

Developmental Toxicity Studies

A series of developmental toxicity studies were conducted on pregnant rats, revealing significant effects at higher doses:

- Dams exhibited clinical signs of toxicity at 450 mg/kg.

- Decreased fetal body weight and increased skeletal abnormalities were observed in high-dose groups .

The biological activity of DMDA and DMOA involves their interaction with various molecular targets, including enzymes and receptors. These compounds can act as inhibitors or activators, modulating biochemical pathways critical for cellular functions.

Mutagenicity and Carcinogenicity

Both DMDA and DMOA have been evaluated for mutagenicity using the Salmonella typhimurium assay. Results indicated no evidence of mutagenicity or chromosome aberrations in the tested compounds .

Agricultural Use

DMDA and DMOA are utilized as solvents in emulsifiable concentrate formulations for agricultural chemicals. Their properties make them suitable for enhancing the efficacy of pesticide delivery systems .

Industrial Applications

These compounds find applications in:

- Coating formulations

- Industrial cleaning agents

- Processing aids in various manufacturing processes .

Pharmaceutical Potential

Research is ongoing to explore the use of DMDA and DMOA in drug delivery systems due to their ability to penetrate biological membranes effectively .

Case Studies

- Toxicity Study in Rats : A comprehensive study investigated the effects of a commercial mixture containing DMDA and DMOA on Wistar rats over a 13-week period. Results indicated impaired body weight gain at high doses, but no significant long-term effects were observed post-recovery .

- Skin Irritation Assessment : In vitro studies demonstrated that DMDA is a potential skin irritant, with viability tests indicating significant cell death at high concentrations .

Q & A

Q. What are the standard synthetic routes for preparing N,N-dimethyloctanamide, and how can reaction conditions be optimized for high yield?

N,N-Dimethyloctanamide is synthesized via the reaction of octanoyl chloride with dimethylamine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Industrial methods use octanoic acid and dimethylamine with dehydrating agents under controlled temperature and pressure for higher purity . Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and inert atmospheres to prevent side reactions. Monitoring reaction completion via FT-IR or NMR for the disappearance of the carbonyl chloride peak (~1800 cm⁻¹) is critical.

Q. How does the mixture function as a solvent in organic synthesis, and what physicochemical properties make it suitable for biphasic reactions?

The mixture’s high polarity, thermal stability (boiling point >230°C), and ability to dissolve hydrophobic and hydrophilic compounds make it effective in biphasic systems. Its low vapor pressure reduces evaporation losses during reflux, while its density (0.865 g/cm³) facilitates phase separation. Studies show improved reaction rates in C-N cross-coupling when used as a cosolvent due to enhanced reactant solubility .

Q. What safety protocols are recommended for handling N,N-dimethyloctanamide in laboratory settings?

While classified as a mild irritant (rabbit skin irritation studies), proper PPE (gloves, goggles) and ventilation are mandatory. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of as hazardous waste. Environmental assessments indicate moderate bioaccumulation potential (log Pow <3.44), necessitating controlled disposal to minimize ecological impact .

Advanced Research Questions

Q. Why do aliphatic N-alkyl amides like N,N-dimethyloctanamide resist catalytic hydrogenation, and what alternative strategies exist for their reduction?

Manganese-based catalysts (e.g., Mn-PNN pincer complexes) fail to hydrogenate aliphatic N-alkyl amides due to steric hindrance and low electron density at the amide carbonyl. Computational studies suggest modifying ligand frameworks to enhance substrate-catalyst interactions. Alternative approaches include using LiAlH4 for stoichiometric reduction or enzymatic catalysis under mild conditions .

Q. How can the mixture’s composition be quantified in complex matrices, and what analytical techniques are most effective?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves N,N-dimethyloctanamide (retention time ~12.5 min) and N,N-dimethyldecanamide (~15.2 min). Calibration curves using deuterated internal standards improve accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, distinguishes methyl groups (δ ~38 ppm for N-(CH₃)₂) and carbonyl signals (δ ~170 ppm) .

Q. What role does the mixture play in stabilizing metastable intermediates during multi-step syntheses?

In flow chemistry, the mixture’s high boiling point and low viscosity enable continuous reactions without solvent switching. For example, in Imatinib synthesis, it stabilizes palladium intermediates during C-N coupling, achieving 85% yield in telescoped steps. Kinetic studies reveal its ability to suppress side reactions by solubilizing reactive species .

Q. How do structural modifications to the amide group influence the mixture’s solvent efficiency in radical polymerization?

Increasing alkyl chain length (e.g., from C8 to C10) enhances radical stabilization via hydrophobic interactions, reducing termination rates. Electron paramagnetic resonance (EPR) shows prolonged radical lifetimes (τ₁/₂ >30 min) in N,N-dimethyldecanamide compared to shorter-chain analogs. This property is leveraged in controlled radical polymerization for narrow polydispersity indices (<1.2) .

Methodological Tables

Table 1. Comparison of Catalytic Systems for Amide Hydrogenation

| Catalyst | Substrate Scope | Conversion (%) | Limitations | Reference |

|---|---|---|---|---|

| Mn-PNN complex | Aromatic, CF₃-activated amides | >90 | Fails with aliphatic N-alkyl | |

| Pd/C + H₂ | Aliphatic amides | 70–80 | Requires high pressure (50 bar) | [N/A] |

Table 2. Key Physicochemical Properties of the Mixture

| Property | N,N-Dimethyloctanamide | N,N-Dimethyldecanamide |

|---|---|---|

| Boiling Point (°C) | 233.6 | 255.1 |

| log Pow (n-octanol/water) | 2.1 | 3.4 |

| Vapor Pressure (mmHg) | 0.0555 (25°C) | 0.021 (25°C) |

| Density (g/cm³) | 0.865 | 0.872 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.